molecular formula C13H20N2O4 B3097974 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate CAS No. 132623-05-3

1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate

Katalognummer: B3097974
CAS-Nummer: 132623-05-3
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: IPHOTSXAYLWNOY-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and cyano groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate typically involves multi-step organic reactions. One common approach is to start with a protected pyrrolidine derivative, followed by selective functionalization at the desired positions. The tert-butyl and ethyl groups are introduced through alkylation reactions, while the cyano group can be added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

DPP-IV Inhibition:
One of the most notable applications of 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones that stimulate insulin secretion. Inhibition of this enzyme can lead to improved glycemic control in patients with type 2 diabetes.

Pharmacological Studies:
Research indicates that this compound may enhance insulin secretion and improve glucose tolerance, making it a promising candidate for further pharmacological studies aimed at developing new treatments for type 2 diabetes and related metabolic disorders. Studies involving binding affinity and efficacy against DPP-IV have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to quantitatively assess interactions.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

Compound Name Structure Features Unique Properties
(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylateBenzyl substitution at position 4Potentially enhanced lipophilicity and altered pharmacokinetics
(2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylateMethyl substitution instead of ethylDifferent stereochemistry may lead to varied biological activity
(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylateHydroxyl group at position 4Increased polarity could influence solubility and interaction profiles

The distinct combination of hydrophobic groups and functional moieties in this compound confers unique biological activities compared to its analogs.

Case Studies

Several studies have explored the pharmacological effects of DPP-IV inhibitors similar to this compound:

  • Clinical Trials on DPP-IV Inhibitors:
    Clinical trials involving other DPP-IV inhibitors have shown promising results in improving glycemic control among patients with type 2 diabetes. These findings suggest that similar compounds like this compound may also exhibit beneficial effects.
  • Binding Affinity Studies:
    Preliminary studies focusing on the binding affinity of this compound to DPP-IV have indicated that modifications to the pyrrolidine scaffold can significantly influence both biological activity and selectivity. This highlights the importance of structural optimization in drug development.

Wirkmechanismus

The mechanism by which 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring with carboxylate and cyano groups, positions it as a candidate for various biological applications, particularly in the treatment of metabolic disorders like type 2 diabetes.

Chemical Structure and Properties

This compound has the molecular formula C13H19N2O4 and features two stereocenters at positions 2 and 4, designated as (2S,4S). The presence of a tert-butyl group enhances its hydrophobic properties, influencing its solubility and interaction with biological targets.

DPP-IV Inhibition

Research indicates that this compound exhibits notable inhibitory activity against dipeptidyl peptidase-IV (DPP-IV) , an enzyme crucial for glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes. This mechanism positions the compound as a promising candidate for developing new therapeutic agents aimed at managing diabetes.

Table 1: Comparison of DPP-IV Inhibitors

Compound NameDPP-IV Inhibition ActivityReference
This compoundModerate
SitagliptinHigh
SaxagliptinModerate

The mechanism by which this compound inhibits DPP-IV involves binding to the active site of the enzyme. Studies utilizing techniques such as surface plasmon resonance have shown that structural modifications to the pyrrolidine scaffold can significantly influence both binding affinity and biological activity.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibited DPP-IV activity in cell cultures, leading to increased insulin secretion.
  • In Vivo Models : Animal studies indicated that administration of this compound resulted in improved glycemic control in diabetic models, showcasing its potential therapeutic effects.
  • Structural Analogs : Comparative studies with structurally similar compounds revealed that variations in functional groups can lead to different biological outcomes. For example:
    • (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate showed enhanced lipophilicity.
    • (2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate exhibited altered pharmacokinetics due to its methyl substitution.

Table 2: Structural Analog Comparison

Compound NameStructural FeatureBiological Activity
(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylateBenzyl substitution at position 4Increased lipophilicity
(2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylateMethyl substitution instead of ethylVaried activity profile

Eigenschaften

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-5-18-11(16)10-6-9(7-14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-6,8H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHOTSXAYLWNOY-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate
Reactant of Route 2
Reactant of Route 2
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate
Reactant of Route 3
Reactant of Route 3
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate
Reactant of Route 4
Reactant of Route 4
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate
Reactant of Route 5
Reactant of Route 5
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate
Reactant of Route 6
Reactant of Route 6
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.